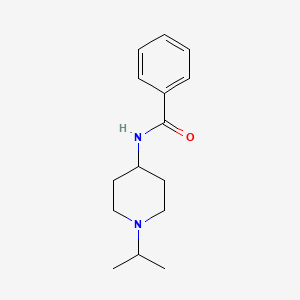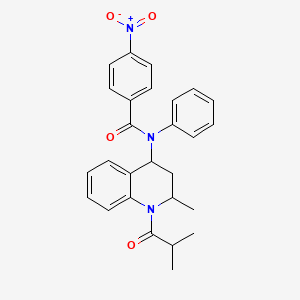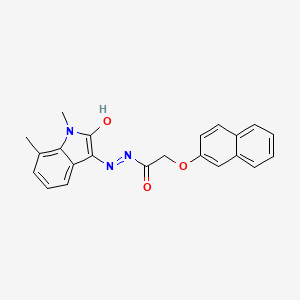![molecular formula C19H21BrO3 B5150857 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)
4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of benzene derivatives. This compound has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
The biological activities of 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene have been extensively studied in various research studies. This compound has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been reported to exhibit antioxidant activity, which may have applications in the prevention and treatment of oxidative stress-related diseases. In addition, this compound has been shown to possess anticancer properties, making it a potential candidate for the development of new cancer therapeutics.
作用機序
The mechanism of action of 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, the anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The antioxidant activity of this compound may be due to its ability to scavenge free radicals and inhibit lipid peroxidation. The anticancer activity of this compound may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene have been investigated in several research studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in animal models of oxidative stress. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of inflammation, oxidative stress, and cancer development. Another advantage is that this compound can be synthesized in the laboratory, which allows for the optimization of the reaction conditions and the yield of the product. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of the experiments.
将来の方向性
There are several future directions for the research on 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene. One direction is to investigate its potential applications in the treatment of inflammatory diseases such as arthritis. Another direction is to explore its potential as an antioxidant agent for the prevention and treatment of oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective biological activities.
合成法
The synthesis of 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene involves the reaction of 4-allyl-2-methoxyphenol with 3-bromopropyl-3-phenoxypropyl ether in the presence of a base and a catalyst. The reaction takes place through a nucleophilic substitution reaction, resulting in the formation of the target compound. The synthesis of this compound has been reported in several research studies, and the yield of the product can be optimized by varying the reaction conditions.
特性
IUPAC Name |
1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO3/c1-3-6-15-9-10-18(19(13-15)21-2)23-12-5-11-22-17-8-4-7-16(20)14-17/h3-4,7-10,13-14H,1,5-6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNXUUICCPZMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B5150777.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5150789.png)
![4-[2-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5150794.png)


![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)
![6-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethylnicotinamide](/img/structure/B5150819.png)
![N-(1-isopropyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5150832.png)
![4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5150838.png)
![1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5150859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide](/img/structure/B5150865.png)


![6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5150888.png)